![molecular formula C11H15BrN2O2 B8177225 N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B8177225.png)
N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C11H15BrN2O2 It is characterized by the presence of a brominated pyridine ring, a methoxyethyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide typically involves the reaction of 6-bromo-3-pyridylmethylamine with 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-bromo-3-pyridylmethylamine, 2-methoxyethylamine, acetic anhydride.
Reaction Conditions: The reaction is typically conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Procedure: The 6-bromo-3-pyridylmethylamine is first reacted with acetic anhydride to form an intermediate, which is then treated with 2-methoxyethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
N-[(6-Bromo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:
N-[(6-Chloro-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[(6-Fluoro-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
N-[(6-Iodo-3-pyridyl)methyl]-N-(2-methoxyethyl)acetamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-9(15)14(5-6-16-2)8-10-3-4-11(12)13-7-10/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRVPARWOOQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCOC)CC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

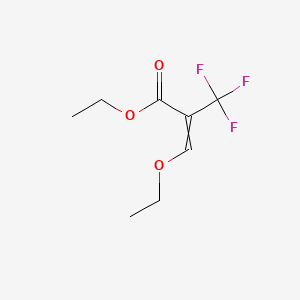

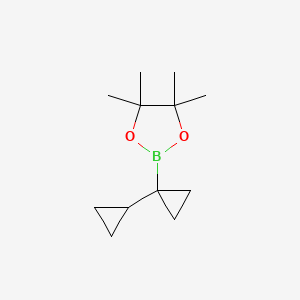
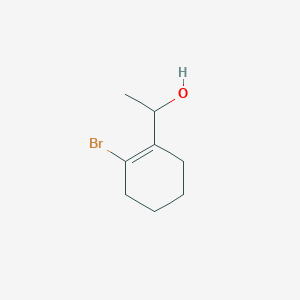
![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid](/img/structure/B8177176.png)
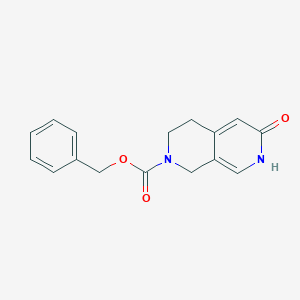
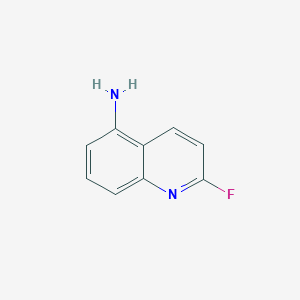
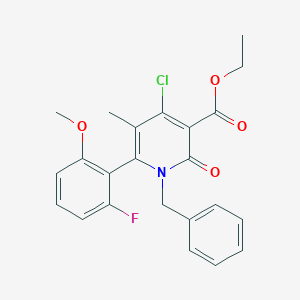
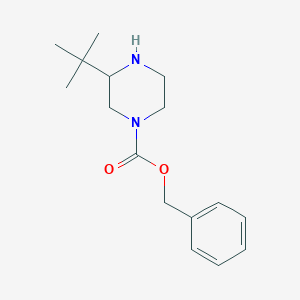

![5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole](/img/structure/B8177220.png)

![Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8177235.png)
